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Compound of Interest

Compound Name: DV-7028 hydrochloride

Cat. No.: B15616708

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a
Selective 5-HT2A Receptor Antagonist.

This technical guide provides a comprehensive overview of DV-7028 hydrochloride, a potent
and selective serotonin 2A (5-HT2A) receptor antagonist. This document is intended for
researchers, scientists, and drug development professionals interested in the chemical
characteristics, pharmacological profile, and experimental methodologies associated with this
compound.

Core Chemical Identity and Properties

DV-7028 hydrochloride is a synthetic compound belonging to the pyrido[1,2-a]-1,3,5-triazine-
2,4(3H)-dione class of molecules. Its systematic IUPAC name is 3-[2-[4-(4-fluorobenzoyl)-1-
piperidinyl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione hydrochloride.
The key physicochemical properties of DV-7028 hydrochloride are summarized in the table
below.
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Value

Systematic IUPAC Name

3-[2-[4-(4-fluorobenzoyl)-1-
piperidinyl]ethyl]-6,7,8,9-tetrahydro-2H-
pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione
hydrochloride

Molecular Formula

C21H25FN403-HCI

Molecular Weight 436.91 g/mol

CAS Number 133364-62-2

Appearance White to off-white solid

N Soluble in DMSO and water with gentle

Solubility ]
warming.[1]

Purity >99% (typically by HPLC)[1][2]

Storage Desiccate at room temperature.[1][2]
C1CCN2C(=NC(=0O)N(C2=0)CCN3CCC(CC3)C

SMILES

(=O)C4=CC=C(C=C4)F)C1.CI

Pharmacological Profile and Biological Activity

DV-7028 hydrochloride is characterized by its high affinity and selectivity as an antagonist for

the 5-HT2A receptor, a G protein-coupled receptor involved in a multitude of physiological and

pathophysiological processes.
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Parameter Value Species/System
Target 5-HT2A Receptor Human

Activity Antagonist

Ki 22 nM 5-HT2 receptors[3]

Exhibits no significant affinity
Selectivity for 5-HT1A, 5-HT1B, or 5-
HT1D receptors.[1][2][3]

Inhibits serotonin-induced
Functional Activity platelet aggregation and

vasoconstriction.[3]

Shown to inhibit arterial
In Vivo Activity thrombus formation in rat Rat
models.[1][2]

Mechanism of Action: 5-HT2A Receptor Antagonism

The primary mechanism of action of DV-7028 hydrochloride is the competitive and selective
blockade of the 5-HT2A receptor. The 5-HT2A receptor is predominantly coupled to the Gg/11
G-protein. Upon activation by its endogenous ligand, serotonin (5-hydroxytryptamine), the
receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC).
PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second
messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of
intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling
pathway is crucial in mediating various cellular responses, including smooth muscle
contraction, platelet aggregation, and neuronal excitation. By antagonizing the 5-HT2A
receptor, DV-7028 hydrochloride effectively inhibits these downstream signaling events.
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5-HT2A Receptor Signaling Pathway and DV-7028 HCI Antagonism.

Experimental Protocols
Proposed Synthesis of DV-7028 Hydrochloride

A plausible synthetic route for DV-7028 hydrochloride can be conceptualized in two main
parts: the synthesis of the 4-(4-fluorobenzoyl)piperidine intermediate and its subsequent
coupling to a pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione core with an ethyl linker, followed by
hydrochloride salt formation.

Part 1: Synthesis of 4-(4-fluorobenzoyl)piperidine

o Friedel-Crafts Acylation: React 1-acetylisonipecotoyl chloride with fluorobenzene in the
presence of a Lewis acid catalyst such as aluminum chloride (AICI3). The reaction mixture is
typically refluxed and then worked up by pouring onto ice, followed by extraction with an
organic solvent like chloroform. The crude product, 1-acetyl-4-(4-fluorobenzoyl)piperidine, is
then purified, for example, by recrystallization.

» Deprotection: The acetyl protecting group is removed from the piperidine nitrogen by acid
hydrolysis. This is achieved by refluxing the 1-acetyl-4-(4-fluorobenzoyl)piperidine in an
acidic solution, such as 6N hydrochloric acid. After cooling, the reaction mixture is basified,
and the deprotected product, 4-(4-fluorobenzoyl)piperidine, is extracted with an organic
solvent.
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Part 2: Synthesis of DV-7028 and its Hydrochloride Salt

» Synthesis of the Pyrido[1,2-a]triazinedione Core: A suitable starting material, such as a
derivative of 2-aminopyridine, can be reacted with a reagent like ethyl 2-chloro-2-oxoacetate
to form an intermediate which is then cyclized with a source of nitrogen, for instance, by
reaction with hydrazine, to form the pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione ring system.

o Alkylation of the Triazinedione: The pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione is then N-
alkylated at the 3-position with a 2-carbon linker containing a leaving group, such as 1-
bromo-2-chloroethane, in the presence of a base like potassium carbonate in a suitable
solvent (e.g., DMF). This yields 3-(2-bromoethyl)-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-
triazine-2,4(3H)-dione.

o Coupling Reaction: The bromoethyl-substituted triazinedione is then coupled with the
previously synthesized 4-(4-fluorobenzoyl)piperidine. This nucleophilic substitution reaction
is typically carried out in a polar aprotic solvent like DMF with a base such as potassium
carbonate to yield the free base of DV-7028.

e Hydrochloride Salt Formation: The final DV-7028 free base is dissolved in a suitable organic
solvent, and hydrochloric acid (either as a gas or a solution in a solvent like ether or
isopropanol) is added to precipitate the DV-7028 hydrochloride salt, which can then be
collected by filtration and dried.
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Synthesis of 4-(4-fluorobenzoyl)piperidine

1-Acetylisonipecotoyl Chloride +
Fluorobenzene

Friedel-Crafts Acylation
(AICI3, reflux)

[1-Acetyl-4-(4-ﬂuorobenzoyl)piperidine]

Acid Hydrolysis
(6N HCI, reflux)

Synthesis of Pyrido[1,2-a]triazinedione Core

[ 2-Aminopyridine Derivative]
[ Cyclization Reactions )

[Pyrido[l,2-a]-1,3,5-triazine-2,4(3H)-dione]

[4-(4-Fluorobenzoyl)piperidine]

Coupling and palt Formation

N-Alkylation with
1-bromo-2-chloroethane

[3-(2-

Bromoethyl)-pyrido[l,2-a]triazinedione]

'

ol

Nucleophilic Substitution
(K2CO3, DMF)

'

DV-7028 (Free Base)

'

Reaction with HCI

DV-7028 Hydrochloride

Click to download full resolution via product page

Proposed Synthetic Workflow for DV-7028 Hydrochloride.
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5-HT2A Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of DV-
7028 hydrochloride for the human 5-HT2A receptor using [3H]ketanserin as the radioligand.

Materials:

Membrane Preparation: Commercially available or in-house prepared cell membranes
expressing the human 5-HT2A receptor (e.g., from HEK293 or CHO cells).

e Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).

o Assay Buffer: 50 mM Tris-HCI, pH 7.4.

o Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.

e Test Compound: DV-7028 hydrochloride, prepared in a dilution series.

» Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10
UM unlabeled ketanserin or spiperone).

» 96-well microplates.

o Glass fiber filters (e.g., Whatman GF/B or GF/C).

o Cell harvester.

e Scintillation counter and scintillation cocktail.

Procedure:

o Reagent Preparation: Prepare a stock solution of DV-7028 hydrochloride and perform serial
dilutions to obtain a range of concentrations (e.g., from 107-11 M to 10”-5 M). Dilute the
[3H]ketanserin in assay buffer to a final concentration of approximately 1-2 nM.

e Assay Setup: In a 96-well plate, set up the following in triplicate:

o Total Binding: 50 uL of assay buffer, 50 uL of [3H]ketanserin solution, and 100 pL of
membrane preparation.
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o Non-specific Binding: 50 pL of non-specific binding control, 50 pL of [3H]ketanserin
solution, and 100 pL of membrane preparation.

o Competitive Binding: 50 uL of each DV-7028 hydrochloride dilution, 50 pL of
[3H]ketanserin solution, and 100 pL of membrane preparation.

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle
agitation.

Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through
the glass fiber filters using a cell harvester.

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound
radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the
radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Plot the percentage of specific binding against the logarithm of the DV-7028
hydrochloride concentration. Determine the IC50 value (the concentration of DV-7028
hydrochloride that inhibits 50% of the specific binding of [3H]ketanserin) from the resulting
sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = 1C50 / (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant
for the receptor.
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Workflow for the 5-HT2A Receptor Radioligand Binding Assay.
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Rat Tail Artery Vasoconstriction Assay

This ex vivo functional assay assesses the ability of DV-7028 hydrochloride to antagonize

serotonin-induced contraction of vascular smooth muscle.

Materials:

Male Wistar or Sprague-Dawley rats.

Krebs-Henseleit solution (physiological salt solution).

Serotonin (5-HT) hydrochloride.

DV-7028 hydrochloride.

Organ bath system with force transducers.

Data acquisition system.

Procedure:

Tissue Preparation: Euthanize a rat according to approved animal welfare protocols. Dissect
the ventral tail artery and place it in ice-cold Krebs-Henseleit solution. Carefully clean the
artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution,
maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the
ring to a fixed hook and the other to a force transducer.

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension
of approximately 1 gram, with the Krebs-Henseleit solution being replaced every 15-20
minutes.

Viability Check: Contract the arterial rings with a high concentration of potassium chloride
(e.g., 60 mM KCI) to ensure tissue viability. Wash the tissues and allow them to return to
baseline.
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» Antagonist Incubation: For the test tissues, incubate with a specific concentration of DV-7028
hydrochloride for a predetermined period (e.g., 30 minutes). Control tissues will be
incubated with vehicle only.

o Cumulative Concentration-Response Curve: Add serotonin to the organ baths in a
cumulative manner, increasing the concentration stepwise (e.g., from 10"-9 M to 10"-5 M),
and record the contractile response at each concentration until a maximal response is
achieved.

» Data Analysis: Express the contractile responses as a percentage of the maximal contraction
induced by KCI. Plot the concentration-response curves for serotonin in the absence and
presence of different concentrations of DV-7028 hydrochloride. A rightward shift in the
serotonin concentration-response curve in the presence of DV-7028 hydrochloride
indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be
calculated from these shifts.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of DV-7028 hydrochloride
purity and for quantification in various matrices.

e Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 yum patrticle size).

o Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic
acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

e Flow Rate: Typically 1.0 mL/min.

o Detection: UV detection at a wavelength determined by the UV spectrum of DV-7028
hydrochloride (likely around 240-280 nm).

e Injection Volume: 10-20 pL.

» Quantification: An external standard calibration curve would be generated using known
concentrations of a DV-7028 hydrochloride reference standard.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for the structural elucidation and confirmation of
DV-7028 hydrochloride.

e 1H NMR: The proton NMR spectrum would be expected to show characteristic signals for
the aromatic protons of the fluorobenzoyl group, the protons of the piperidine and pyrido
rings, and the ethyl linker. The chemical shifts and coupling patterns would provide detailed
information about the connectivity of the molecule.

e 13C NMR: The carbon NMR spectrum would show distinct signals for all 21 carbon atoms in
the molecule, including the carbonyl carbons of the triazinedione and benzoyl groups, the
aromatic carbons, and the aliphatic carbons of the piperidine and pyrido rings and the ethyl
linker.

Conclusion

DV-7028 hydrochloride is a valuable research tool for investigating the role of the 5-HT2A
receptor in various physiological and pathological conditions. Its high selectivity and potent
antagonist activity make it a suitable candidate for studies in areas such as thrombosis,
cardiovascular diseases, and neuroscience. The experimental protocols and data presented in
this guide provide a solid foundation for researchers to effectively utilize and characterize this
compound in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [DV-7028 Hydrochloride: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616708#dv-7028-hydrochloride-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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